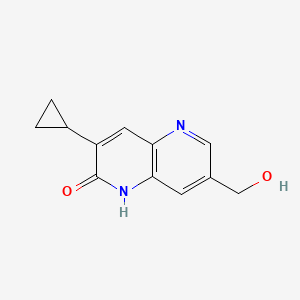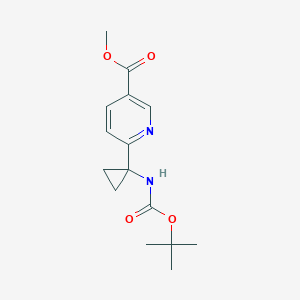
Methyl 6-(1-((tert-butoxycarbonyl)amino)cyclopropyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(1-((tert-butoxycarbonyl)amino)cyclopropyl)nicotinate is a chemical compound with the molecular formula C16H22N2O4. This compound is characterized by the presence of a nicotinate ester, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protected amino group. It is used in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1-((tert-butoxycarbonyl)amino)cyclopropyl)nicotinate typically involves multiple steps. One common method starts with the preparation of the cyclopropylamine derivative, which is then protected with a tert-butoxycarbonyl group. This intermediate is then reacted with methyl nicotinate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process.
化学反应分析
Types of Reactions
Methyl 6-(1-((tert-butoxycarbonyl)amino)cyclopropyl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinate ester and cyclopropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Methyl 6-(1-((tert-butoxycarbonyl)amino)cyclopropyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 6-(1-((tert-butoxycarbonyl)amino)cyclopropyl)nicotinate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The nicotinate ester moiety may also play a role in its biological activity by interacting with nicotinic receptors or enzymes involved in nicotinate metabolism .
相似化合物的比较
Similar Compounds
Methyl 6-[(tert-butoxycarbonyl)amino]nicotinate: Similar structure but lacks the cyclopropyl group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
Methyl 6-(1-((tert-butoxycarbonyl)amino)cyclopropyl)nicotinate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution in various chemical and biological contexts .
属性
分子式 |
C15H20N2O4 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC 名称 |
methyl 6-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-14(2,3)21-13(19)17-15(7-8-15)11-6-5-10(9-16-11)12(18)20-4/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
InChI 键 |
IFWXACJNGCNQTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


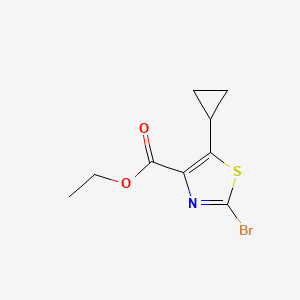
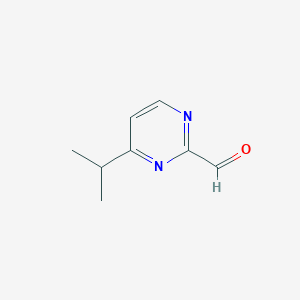
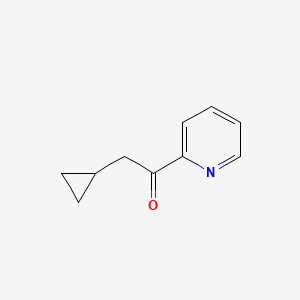
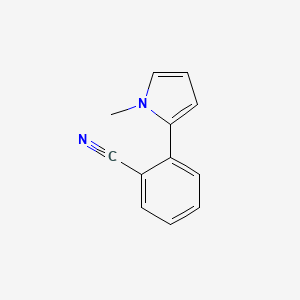
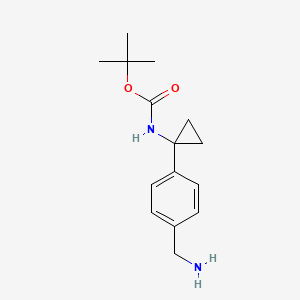
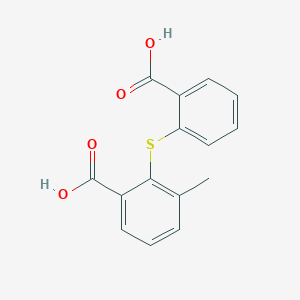
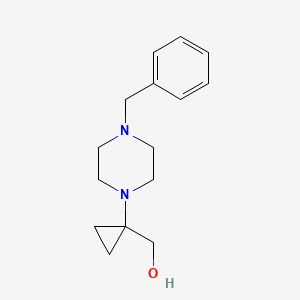
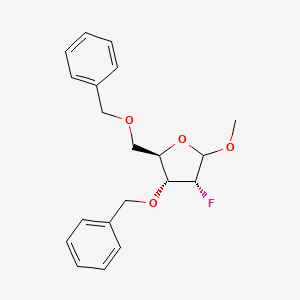
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)
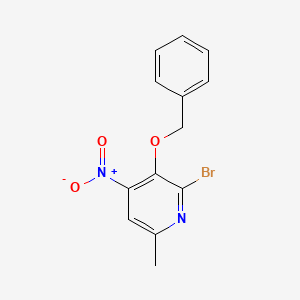
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
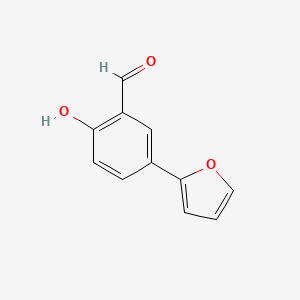
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)
